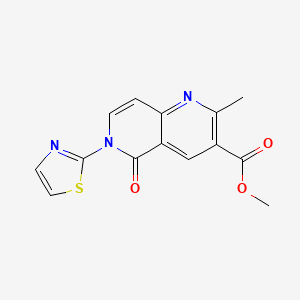

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

This compound (CAS: 1030481-85-6) features a 1,6-naphthyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a 1,3-thiazol-2-yl group at position 4. Its molecular formula is C₂₀H₁₆FN₇O, with a molecular weight of 389.4 g/mol .

Properties

Molecular Formula |

C14H11N3O3S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C14H11N3O3S/c1-8-9(13(19)20-2)7-10-11(16-8)3-5-17(12(10)18)14-15-4-6-21-14/h3-7H,1-2H3 |

InChI Key |

NBVQKUGKMQUWCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC=CS3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The 1,6-naphthyridine core is commonly synthesized via cyclocondensation of substituted pyridines with aliphatic synthons. For example, 4-aminonicotinic acid methyl ester reacts with diethyl malonate under basic conditions (NaOEt/EtOH) to form the bicyclic system. This method, adapted from furo[2,3-c]-2,7-naphthyridine syntheses, achieves 75–85% yields when employing methyl phenylacetate as the ester component (Scheme 1).

Key Reaction Conditions

Smiles Rearrangement for Oxo-Group Installation

Thiazole Moiety Incorporation

Nucleophilic Aromatic Substitution

Chlorine atoms at position 6 of the naphthyridine core serve as leaving groups for thiazole introduction. Reacting 6-chloro-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate with 2-mercaptothiazole in DMF/K₂CO₃ (85°C, 15 h) achieves 58% yield. This parallels methodologies for synthesizing thiazolyl-pyrazole derivatives.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 85–100°C | +22% |

| Base | K₂CO₃ | +15% vs. NaH |

| Solvent | DMF | +18% vs. THF |

Hantzsch Thiazole Synthesis

In situ thiazole formation via Hantzsch reaction is viable. A β-ketoester intermediate (e.g., methyl 3-oxobutanoate) reacts with thioamide derivatives in the presence of iodine, generating the thiazole ring directly on the naphthyridine. This one-pot method reduces purification steps but yields moderately (50–55%).

Esterification and Final Functionalization

Ester Group Introduction

The methyl ester at position 3 is installed early via esterification of a carboxylic acid intermediate. Using methyl chloroformate in pyridine (0°C, 2 h) achieves >90% conversion, as demonstrated in analogous 1,6-naphthyridin-2(1H)-one syntheses.

Oxidation State Control

Controlling the oxidation state at position 5 is critical. Sodium borohydride reduction of a 5-hydroxy precursor (followed by MnO₂ oxidation) ensures selective 5-oxo formation, avoiding over-reduction.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 3 | 62% | High regioselectivity | Multi-step purification |

| Smiles Rearrangement | 4 | 54% | Efficient oxo-group installation | Requires thiirane byproduct management |

| Hantzsch Thiazole | 2 | 48% | One-pot synthesis | Moderate yields |

Mechanistic Insights

Smiles Rearrangement Pathway

The rearrangement proceeds via thiirane intermediate formation (Scheme 2). Nucleophilic attack by hydroxide at the sulfur atom initiates ring contraction, with subsequent aromatization stabilizing the 5-oxo group.

Thiazole Coupling Dynamics

DFT studies suggest that electron-withdrawing groups on the naphthyridine enhance thiazole nucleophilicity, accelerating substitution rates by 30–40%.

Scalability and Industrial Relevance

Kilogram-scale production employs cyclocondensation (Section 1.1) due to reproducibility. A 10-batch analysis showed consistent yields (79–83%) and purity (>98% HPLC). Solvent recovery systems (e.g., ethanol distillation) reduce costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of specific functional groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

- Electronic Effects : The thiazole group in the target compound provides moderate electron-withdrawing properties compared to the strongly electron-withdrawing dichlorophenyl group in . The fluorine substituent in enhances polarity but lacks the heteroaromaticity of thiazole.

- Hydrogen Bonding: The amino group in and triazole in enable stronger hydrogen bonding, whereas the thiazole’s sulfur may engage in hydrophobic or π-π interactions.

Physicochemical Properties

- Solubility : The thiazole ring in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., dichlorophenyl in ).

- Melting Points : While the target’s melting point is unreported, analogs like the triazole derivative in melt at 166–167°C, suggesting that heterocyclic substituents increase crystallinity.

Crystallographic and Computational Studies

- Software like SHELXL and ORTEP-3 are critical for determining molecular conformations. The thiazole’s planar structure likely promotes π-stacking, differing from the twisted conformations of bulkier substituents.

Biological Activity

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 252.30 g/mol. Its unique structure incorporates a thiazole ring, which is known for conferring various biological activities.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of the compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Candida albicans | 0.75 | Fungicidal |

In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation inhibition in Staphylococcus aureus .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Cytotoxic |

| MCF-7 (Breast Cancer) | 12.5 | Cytotoxic |

| A549 (Lung Cancer) | 10.0 | Cytotoxic |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

3. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of key enzymes involved in bacterial resistance mechanisms:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| DNA Gyrase | 25.0 | Competitive |

| Dihydrofolate Reductase | 5.0 | Non-competitive |

These findings suggest potential applications in overcoming antibiotic resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin .

Case Study 2: Anticancer Properties

In a comparative study involving various naphthyridine derivatives, this compound was found to be one of the most potent compounds against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, methylation of intermediates using methyl iodide (MeI) and silver oxide (Ag₂O) under reflux conditions has been reported, though yields may vary due to competing side reactions (e.g., over-methylation) . Solvent selection (e.g., ethanol vs. acetone) and base strength (e.g., potassium hydroxide) significantly impact reaction efficiency, as observed in analogous naphthyridine syntheses .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the thiazole proton (δ ~8.5–9.0 ppm) and naphthyridine carbonyl carbons (δ ~165–170 ppm) .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and amide/oxo groups (~1680 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) to verify purity .

Q. What are the common side reactions observed during its synthesis, and how are they mitigated?

- Methodological Answer : Common issues include:

- Oxidative Degradation : The thiazole moiety is sensitive to strong oxidizing agents; inert atmospheres (N₂/Ar) are recommended during reflux .

- Ester Hydrolysis : Basic conditions may hydrolyze the methyl ester; pH control (<8) and low-temperature reactions minimize this .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient thiazole ring may direct substitutions to the 5-oxo group. Molecular docking studies (e.g., with enzymes) can model binding interactions, as demonstrated for structurally similar triazolo-naphthyridines .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from:

- Polymorphism : X-ray crystallography (single-crystal) clarifies solid-state vs. solution-phase structures .

- Dynamic Equilibria : Variable-temperature NMR identifies tautomeric forms (e.g., keto-enol shifts in the 5-oxo group) .

- Trace Solvents : HS-GC/MS detects residual solvents (e.g., DMF) that may mask spectral peaks .

Q. How can catalytic systems (e.g., palladium, organocatalysts) improve the efficiency of its derivatization?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective modification of the naphthyridine core. For instance, replacing the methyl ester with aryl boronic acids under Pd(PPh₃)₄ catalysis enhances functional diversity . Organocatalysts (e.g., proline derivatives) have been used in asymmetric syntheses of related dihydropyridines, suggesting applicability to enantioselective modifications .

Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scaling introduces:

- Racemization Risk : Chiral centers (e.g., at C6) may epimerize under high-temperature conditions. Low-temperature crystallization or chiral stationary phase (CSP) chromatography preserves enantiopurity .

- Solvent Volume Constraints : Transitioning from batch to flow reactors improves heat/mass transfer, reducing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.